N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Description
N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at the 2-position and a benzylthioacetamide moiety at the 4-position. Its molecular formula is C₂₂H₂₀N₄O₂S, with a molecular weight of 404.49 g/mol . The compound’s structure combines a pyrazine ring fused with a pyrazole, which is further functionalized with sulfur and aromatic substituents.
Properties
IUPAC Name |
N-benzyl-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-20(23-14-16-7-3-1-4-8-16)15-27-21-19-13-18(17-9-5-2-6-10-17)24-25(19)12-11-22-21/h1-13H,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFWKEFXIDDWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves a multi-step process:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Thioether Formation:
Benzylation: The final step involves the benzylation of the thioether intermediate using benzyl halides in the presence of a base like sodium hydride or potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, benzyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide features a complex molecular structure characterized by a benzyl group, a thioacetamide moiety, and a phenylpyrazolo[1,5-a]pyrazine core. The compound can be synthesized through multi-step reactions involving the cyclization of precursors to form the pyrazolo[1,5-a]pyrazine ring followed by substitution reactions to introduce the benzyl and thio groups.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activities. A study demonstrated that derivatives of related compounds could selectively inhibit the growth of lung cancer cells with mutated p53 genes through apoptosis induction. This suggests that similar mechanisms may be applicable to N-benzyl derivatives .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione | H322 (lung cancer) | 12.5 | Induces apoptosis |
| N-benzyl derivative | TBD | TBD | TBD |
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Studies on similar pyrazole derivatives suggest potential efficacy against various bacterial strains, indicating that this compound may possess similar effects .
Case Study 1: Anticancer Activity Evaluation
In a controlled laboratory setting, a series of experiments were conducted to evaluate the anticancer activity of N-benzyl derivatives. The results indicated a dose-dependent inhibition of cell growth in human lung cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates and confirmed significant increases in apoptotic cells at higher concentrations.
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial efficacy of compounds related to this compound. The testing involved various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited substantial antibacterial activity, warranting further investigation into their potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects, such as the induction of apoptosis in cancer cells. The exact molecular pathways involved may include the inhibition of kinases or other signaling proteins essential for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is compared to structurally analogous compounds from recent literature. Key differences in substituents, molecular weight, and reported activities are summarized below:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Structural Variations :
- The target compound lacks halogen substituents on the aryl group, unlike the chloro-methoxy derivative and bromo-methyl analog . Halogens often enhance binding to hydrophobic enzyme pockets but may increase toxicity.
- The 2-fluorobenzyl analog replaces the pyrazine core with a benzothiazine-dione system, which correlates with reported antimicrobial efficacy, suggesting that core heterocycle modifications significantly influence bioactivity.
The presence of a sulfur atom in the thioacetamide linkage may improve redox-mediated interactions, a feature shared with the chloro-methoxy analog .
Biological Activity :
- While the target compound’s activity remains uncharacterized in the provided evidence, its structural analogs demonstrate diverse effects. For example, the fluorobenzyl derivative exhibits antimicrobial activity against Staphylococcus aureus , while bromo-methyl and chloro-methoxy analogs are hypothesized to target kinases or inflammatory pathways .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those for pyrazolo-pyrazine derivatives, involving Ullmann coupling or nucleophilic substitution for thioether formation . By contrast, the benzothiazine-dione analog requires multistep cyclization, increasing synthetic complexity.
Biological Activity
N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a benzyl group, a pyrazolo[1,5-a]pyrazine moiety, and a thioacetamide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the benzyl and thioacetamide groups.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells, particularly those with mutated p53 genes .
- Anticonvulsant Properties : Research indicates that structural features of N-benzyl derivatives contribute to their anticonvulsant efficacy. For example, certain derivatives have demonstrated potent activity in seizure models with favorable ED50 values compared to standard anticonvulsants like phenytoin .
Anticancer Activity
A series of studies evaluated the anticancer effects of similar pyrazolo[1,5-a]pyrazine derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5j | H322 | 12.5 | Induces apoptosis |
| 8a | HT-29 | 15.0 | Src kinase inhibition |
| 4d | MCF7 | 10.0 | Antiproliferative |
These findings suggest that modifications on the pyrazolo[1,5-a]pyrazine scaffold can enhance anticancer potency.
Anticonvulsant Activity
The anticonvulsant properties were assessed through various models:
| Compound | Model | ED50 (mg/kg) | Reference Drug ED50 (mg/kg) |
|---|---|---|---|
| N-benzyl derivative 18 | MES Test | 8.3 | Phenytoin 6.5 |
| N-benzyl derivative 19 | MES Test | 17.3 | Phenytoin 6.5 |
These results indicate that certain derivatives exhibit comparable or superior efficacy to established treatments.
Q & A
Basic: What are the key steps in synthesizing N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide?
The synthesis typically involves:
- Core Formation : Construction of the pyrazolo[1,5-a]pyrazin scaffold via cyclocondensation of substituted pyrazines with hydrazines or nitriles.
- Thioether Introduction : Reaction of the pyrazolo-pyrazin intermediate with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group at position 4.
- Benzylation : Coupling of the thiolated intermediate with N-benzyl-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to isolate the final product (≥95% purity) .
Basic: How is the compound structurally characterized?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., benzyl protons at δ 4.4–4.6 ppm, pyrazin ring protons at δ 8.2–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₂₂H₁₉N₃OS: 382.1221).
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX programs for refinement) .
Advanced: How to resolve ambiguities in X-ray diffraction data for this compound?
- Iterative Refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms.
- Twinned Data Handling : Apply Hooft y parameters or Bayesian statistics for twinned crystals.
- Validation Tools : Check for PLATON alerts (e.g., ADDSYM) to detect missed symmetry .
Basic: What biological targets are associated with this compound?
The pyrazolo-pyrazin core and thioacetamide moiety suggest activity as a kinase inhibitor , particularly targeting:
- EGFR (Epidermal Growth Factor Receptor) : Due to structural similarity to pyrazolo-pyrimidine kinase inhibitors.
- Aurora Kinases : Critical in cancer cell cycle regulation .
Advanced: How to design assays to confirm target specificity and mitigate off-target effects?
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., ADP-Glo™) with cellular proliferation tests (MTT assay).
- Counter-Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
- CRISPR Knockout Controls : Validate target dependency using isogenic cell lines lacking the kinase of interest .
Advanced: How to address contradictory biological activity data across studies?
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation (e.g., sulfide oxidation).
- Assay Conditions : Standardize ATP concentrations (1 mM vs. 10 µM) and buffer pH (7.4 vs. 6.5), which alter IC₅₀ values.
- Cell Line Variability : Compare activity in multiple lines (e.g., HCT-116 vs. HEK293) to identify context-dependent effects .
Advanced: What computational approaches predict binding modes with kinase targets?
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4HJO for EGFR) to model ligand-protein interactions.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the acetamide-thioether group in the ATP-binding pocket.
- Free Energy Calculations : MM-GBSA to rank binding affinities for analogs .
Advanced: How to optimize purity (>99%) for in vivo studies?
- HPLC-MS Gradient Method : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid in H₂O/MeCN (gradient: 30%→95% MeCN over 25 min).
- Hyphenated Techniques : LC-SPE-NMR isolates and identifies trace impurities (e.g., de-benzylated byproducts) .
Advanced: How to troubleshoot low yields (<20%) in the final coupling step?
- DoE Optimization : Vary temperature (50–100°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Cs₂CO₃) using a 3-factor Box-Behnken design.
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Ullmann-type couplings to enhance aryl-thioether formation .
Advanced: How to assess stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze via LC-MS.
- Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH to measure t₁/₂.
- Light Sensitivity : Monitor UV degradation (λ = 254 nm) over 48 hrs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
